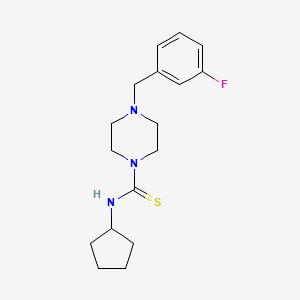

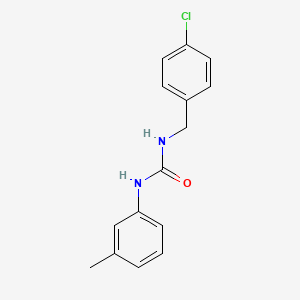

N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide

描述

N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its regulation is critical for the proper functioning of the brain. The inhibition of GABA transaminase by CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications in the treatment of various neurological disorders.

作用机制

The mechanism of action of N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and potential therapeutic effects in neurological disorders.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide include increased GABA levels in the brain, decreased seizure activity, reduced anxiety-like behavior, and decreased drug-seeking behavior. In addition, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been shown to be well-tolerated and to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

The advantages of using N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in lab experiments include its potent and selective inhibition of GABA transaminase, its ability to increase GABA levels in the brain, and its potential therapeutic applications in the treatment of various neurological disorders. The limitations of using N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in lab experiments include the need for careful dosing and monitoring of potential side effects, as well as the need for further research to fully understand its mechanisms of action and potential therapeutic applications.

未来方向

For research on N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide include further preclinical studies to elucidate its mechanisms of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, research on the development of new and improved GABA transaminase inhibitors may lead to the discovery of novel treatments for neurological disorders.

科学研究应用

N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases GABA levels in the brain and reduces seizure activity in animal models of epilepsy. In addition, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in models of addiction.

属性

IUPAC Name |

N-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3S/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17(22)19-16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHRRTZAVIQZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-(3-fluorobenzyl)piperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4778605.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)

![4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline](/img/structure/B4778627.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)

![N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4778645.png)

![N-(4-acetylphenyl)-2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778650.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)

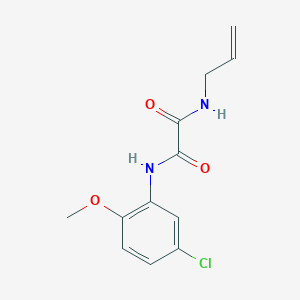

![N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)

![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)